3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxopiperidinyl moiety, and a nitrile group
Preparation Methods
The synthesis of 3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with piperidin-3-one under specific conditions to form the intermediate compound. This intermediate is then reacted with a nitrile-containing reagent to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile can be compared with similar compounds such as:
3-[1-(4-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different reactivity and biological activity.
3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile: The presence of a fluorophenyl group can influence the compound’s chemical properties and interactions with biological targets.
3-[1-(4-Methylphenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile: The methyl group may affect the compound’s solubility and reactivity in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(9-17)14(19)13-3-2-8-18(15(13)20)12-6-4-11(16)5-7-12/h4-7,10,13H,2-3,8H2,1H3 |
InChI Key |
FMTAZPMFKWHXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.